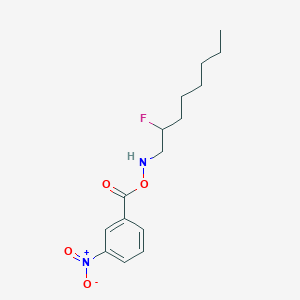
2-Fluoroactyl amino-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroactyl amino-5-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 5-position. This compound is notable for its multiple functional groups, which make it a valuable building block in the synthesis of various fluorescent sensing molecules, heterocyclic APIs, and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroactyl amino-5-nitrobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield the desired compound with high efficiency . The reaction conditions often include the use of solvents such as acetonitrile and reagents like Kriptofix 2.2.2 and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow systems can optimize reaction times and improve productivity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroactyl amino-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for reduction reactions and nitric acid for nitration reactions . The conditions often involve specific temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, such as 2-amino-5-nitrobenzoic acid and other substituted benzoic acids .
Scientific Research Applications
2-Fluoroactyl amino-5-nitrobenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoroactyl amino-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can undergo esterification to form fluorescent probes, which are activated by nucleophiles through ester hydrolysis, releasing strong fluorescent dyes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Another fluorinated benzoic acid derivative with similar applications in peptide synthesis.
5-Amino-2-nitrobenzoic acid: A compound with similar functional groups used in dendritic chain reactions and enzyme activation.
Uniqueness
2-Fluoroactyl amino-5-nitrobenzoic acid is unique due to its specific combination of a fluorine atom and a nitro group, which enhances its reactivity and versatility in various synthetic applications. Its ability to form fluorescent probes and polycyclic heterocycles sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H21FN2O4 |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
(2-fluorooctylamino) 3-nitrobenzoate |
InChI |
InChI=1S/C15H21FN2O4/c1-2-3-4-5-8-13(16)11-17-22-15(19)12-7-6-9-14(10-12)18(20)21/h6-7,9-10,13,17H,2-5,8,11H2,1H3 |
InChI Key |
JTXIMFRJHPANLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CNOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















